molecular formula C7H7ClO2S B146403 4-Chlorophenyl methyl sulfone CAS No. 98-57-7

4-Chlorophenyl methyl sulfone

Cat. No. B146403
Key on ui cas rn: 98-57-7
M. Wt: 190.65 g/mol
InChI Key: LMCOQDVJBWVNNI-UHFFFAOYSA-N
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Patent
US04705737

Procedure details

To 600 ml of chlorobenzene were added 272 g of anhydrous aluminum chloride and 229 g of methanesulfonyl chloride and the mixture was heated on a steam bath for 6 hours with stirring. The solution thus formed was poured into ice-water, and then the produce was extracted with 400 ml of methylene chloride. Methylene chloride was distilled off from the extract under reduced pressure. To the residue thus formed was added 300 ml of methanol, the mixture was cooled to 15° C., and crystals thus deposited were collected by filtration to provide 212 g 1-chloro-4-methylsulfonyl benzene having a melting point of 92° to 94° C.
Quantity
600 mL
Type
reactant
Reaction Step One
Quantity
272 g
Type
reactant
Reaction Step One
Quantity
229 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Cl-].[Al+3].[Cl-].[Cl-].[CH3:12][S:13](Cl)(=[O:15])=[O:14]>CO>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([S:13]([CH3:12])(=[O:15])=[O:14])=[CH:4][CH:3]=1 |f:1.2.3.4|

Inputs

Step One
Name
Quantity
600 mL
Type
reactant
Smiles
ClC1=CC=CC=C1
Name
Quantity
272 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
229 g
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
300 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
15 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated on a steam bath for 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
The solution thus formed
EXTRACTION
Type
EXTRACTION
Details
the produce was extracted with 400 ml of methylene chloride
DISTILLATION
Type
DISTILLATION
Details
Methylene chloride was distilled off from the
EXTRACTION
Type
EXTRACTION
Details
extract under reduced pressure
CUSTOM
Type
CUSTOM
Details
To the residue thus formed
FILTRATION
Type
FILTRATION
Details
crystals thus deposited were collected by filtration

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)S(=O)(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 212 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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